![molecular formula C13H9NO B1622685 5-Phenylbenzo[d]oxazole CAS No. 201415-38-5](/img/structure/B1622685.png)

5-Phenylbenzo[d]oxazole

Übersicht

Beschreibung

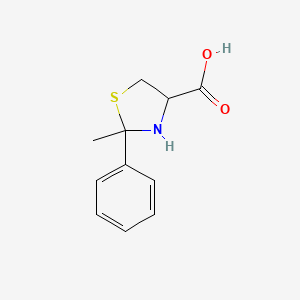

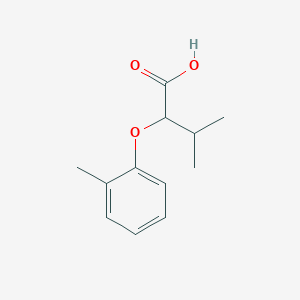

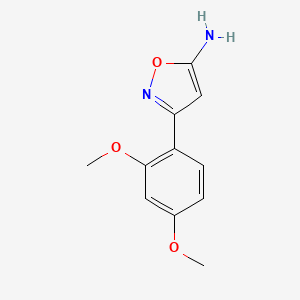

5-Phenylbenzo[d]oxazole is a compound that belongs to the class of organic compounds known as benzoxazoles . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aromatic aldehydes . Another method involves the reaction of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The empirical formula is C13H9NO and the molecular weight is 195.22 .Chemical Reactions Analysis

The chemical reactions of this compound are diverse and complex. For instance, it can undergo direct arylation and alkenylation reactions catalyzed by palladium . It can also participate in [2 + 2 + 1] annulation reactions with terminal alkynes, nitriles, and oxygen atoms .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

5-Phenylbenzo[d]oxazole derivatives have been studied for their potential as anticonvulsant agents. One such study synthesized a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles. These compounds exhibited significant anticonvulsant effects and low neurotoxicity, suggesting their utility as safe therapeutic agents for seizure disorders (Wei et al., 2010).

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Research involving compounds like 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has shown considerable antimicrobial activity against a range of bacterial species and Leishmania major (Ustabaş et al., 2020). Similarly, azole, diazole, and triazole derivatives based on p-aminobenzoic acid exhibited good bactericidal activity against various bacterial strains (Sapijanskaitė-Banevič et al., 2021).

Applications in Organic Electroluminescent Devices

A series of phosphorescent iridium (III) complexes based on 5-methyl-2-phenylbenzo[d]oxazole derivatives were synthesized and showed potential for application in organic light-emitting diodes (OLEDs). These complexes emitted intense phosphorescence from green to yellow with high quantum efficiencies and relatively short lifetimes, indicating their suitability for use in OLED technology (Li et al., 2013).

Photolytic Mechanism Study

The photolytic mechanism of 2-phenylbenzo[d]oxazole, a monomer of the high tensile-strength fiber poly(p-phenylene benzobisoxazole), was studied. This research is crucial for understanding the light instability of such fibers and their degradation under ultraviolet radiation, which is vital for improving the material properties of these high-performance fibers (Hui-xue et al., 2012).

Zukünftige Richtungen

Oxazole-based molecules, including 5-Phenylbenzo[d]oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their broad biological activities . Future research will likely focus on developing more efficient synthetic strategies and exploring their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

5-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFNXGHHDAXUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391312 | |

| Record name | 5-phenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201415-38-5 | |

| Record name | 5-phenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Acetylphenyl)phenyl]ethanone](/img/structure/B1622603.png)

![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)